molecular formula C₂₂H₃₂O₁₆ B018979 2,3,3',4,4'-Penta-O-acetylsucrose CAS No. 34382-02-0

2,3,3',4,4'-Penta-O-acetylsucrose

Cat. No. B018979
CAS RN: 34382-02-0
M. Wt: 552.5 g/mol
InChI Key: UMOFHQSJMUINFR-UHFFFAOYSA-N
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Description

2,3,3’,4,4’-Penta-O-acetylsucrose, also known as 3,4-di-O-acetylhex-2-ulofuranosyl 2,3,4-tri-O-acetylhexopyranoside, is a chemical compound with the molecular formula C22H32O16 . It has a molecular weight of 552.5 g/mol .


Synthesis Analysis

The synthesis of 2,3,3’,4,4’-Penta-O-acetylsucrose involves the selective removal of trityl groups from 6,1’,6’-tri-O-trityl-penta-O-acetyl sucrose (TRISPA). This process is carried out in an inert organic solvent and is hydrogenated in the presence of a hydrogenolysis catalyst such as platinum or palladium .

Scientific Research Applications

  • Derivatives Generation : It can be used to generate derivatives of α-D-fructofuranosyl β-D-galactopyranoside (Fairclough, Hough, & Richardson, 1975).

  • Synthesis of Sucrose Derivatives : It is utilized in synthesizing new sucrose derivatives, like 1,6,6'-Tri-O-methylsucrose and 2,3,3',4,4'-Penta-O-methyls (O'donnell & Richards, 1972).

  • Inhibitor of Chitinase : It acts as a potent inhibitor of chitinase with an IC50 value of 4.7 micromol/L (Huang et al., 2006).

  • Synthesis of Acetylallene : This compound is used in the synthesis of Acetylallene (Constantieux & Buono, 2003).

  • Diabetes Research : Allo-sucrose and its derivatives, including 2,3,3',4,4'-Penta-O-acetylsucrose, are useful for studying the structure and chemistry of sugars, particularly in diabetes research (Hough & O'brien, 1980).

  • Synthesis of Sucrose Monophosphines : Its derivatives are useful in synthesizing sucrose monophosphines (Burdyńska, Lewandowski, & Jarosz, 2010).

  • Production of Various Derivatives : The synthesis of 2,3,4,3',4'-penta-O-acetylsucrose can lead to various derivatives, including the 1'-aldehydo derivative (Khan & Patel, 1987).

  • Reaction with Methanesulphonyl Chloride-N,N-dimethylformamide : This reaction produces various sucrose derivatives, including trichlorides and acetylated derivatives (Khan, Jenner, & Mufti, 1975).

  • Applications in Pharmaceuticals and Food Industries : Nicandroses A-E from Physalis nicandroides fruits, which include such derivatives, have potential applications in these industries (Maldonado et al., 2006).

  • Selective Detritylation of Sucrose Hydroxyl Protected Groups : It shows high purity and 80% reaction selectivity in this process (Fu-zhong, 2009).

  • Enzymic Deacetylation : It's involved in the regioselective enzymic deacetylation of octa-O-acetylsucrose to produce hepta-acetate and hexa-acetate derivatives (Chang, Wu, & Wang, 1991).

properties

IUPAC Name

[4,5-diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOFHQSJMUINFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955936
Record name 3,4-Di-O-acetylhex-2-ulofuranosyl 2,3,4-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4'-Penta-O-acetylsucrose

CAS RN

34382-02-0
Record name 2,3,3',4,4'-Penta-O-acetylsucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034382020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Di-O-acetylhex-2-ulofuranosyl 2,3,4-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4'-penta-O-acetylsucrose
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GW O'Donnell, GN Richards - Australian Journal of Chemistry, 1972 - CSIRO Publishing
1',6,6'-Tri-O-methylsucrose, a new compound, has been synthesized by methylation of 2,3,3',4,4'-penta-O-acetylsucrose with diazomethane and boron trifluoride with subsequent …
Number of citations: 14 www.publish.csiro.au
WM Macindoe, M Jenner, A Williams - Carbohydrate research, 1996 - Elsevier
The quest to find more efficient synthetic routes in producing sucralose (9) has indeed become a competitive aspect of carbohydrate research over the years [1]. Notably a biocatalytic …
Number of citations: 10 www.sciencedirect.com
R Khan, KS Mufti, MR Jenner - Carbohydrate Research, 1973 - Elsevier
Amino sugars are components of antibiotics* and bacterial polysaccharides3, and interest was therefore stimulated in the synthesis of amino derivatives of sucrose. Syntheses of 1’, 6, 6’…
Number of citations: 1 www.sciencedirect.com
S Umezawa, T Tsuchiya, S Nakada… - Bulletin of the Chemical …, 1967 - journal.csj.jp
Several aminodisaccharides have been synthesized for the investigation of the relationship between the structural and biochemical characteristics of aminoglycosides. The preferential …
Number of citations: 33 www.journal.csj.jp

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